molecular formula C17H23N3O B2416002 2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2415562-54-6

2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2416002
M. Wt: 285.391
InChI Key: RBBIUMJRKZPYHP-UHFFFAOYSA-N
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Description

The compound “2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a heterocyclic compound. It belongs to the class of triazoles, which are cyclic compounds with at least two different elements in the ring members . Triazoles contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolo-pyridine derivatives often involves the use of commercially available non-expensive reagents . An efficient and convenient synthesis method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .


Molecular Structure Analysis

The molecular structure of triazoles comprises two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The geometrical parameters, MEP, and FMO analyses can be conducted by DFT calculations at the B3LYP/6-311G (2 d, p) level of theory .


Chemical Reactions Analysis

Triazoles are known to exhibit a variety of chemical reactions due to their unique structure. They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Future Directions

Triazoles have been recognized as “privileged structures” in medicinal chemistry due to their potential for further derivatization to discover novel receptor agonists and antagonists . The development of the piperazine-fused triazoles and the creation of a small library of the triazolopyrazines with a variety of substituents in position 3 highlight the potential for further synthetic application of these compounds for medicinally oriented synthesis .

properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-17(2,3)14-9-7-13(8-10-14)12-20-16(21)19-11-5-4-6-15(19)18-20/h7-10H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBIUMJRKZPYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one

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